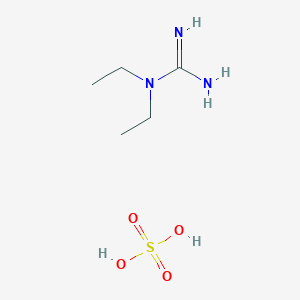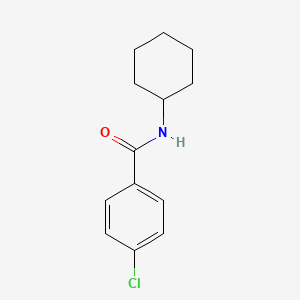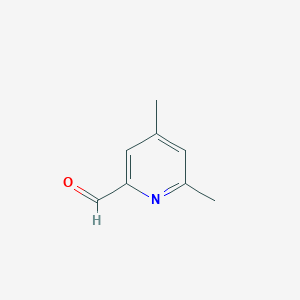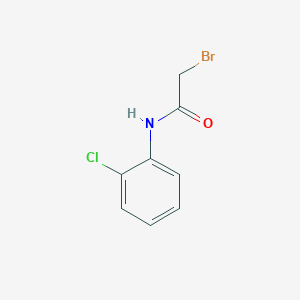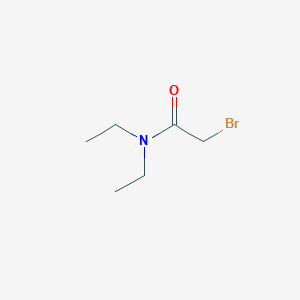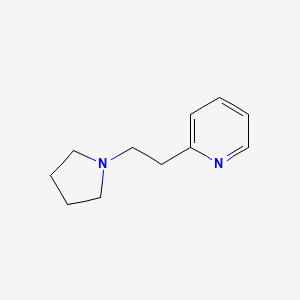
2-(2-Pyrrolidinoethyl)Pyridine
Descripción general
Descripción
2-(2-Pyrrolidinoethyl)Pyridine is a chemical compound with the molecular formula C11H16N2 . It has an average mass of 176.258 Da and a mono-isotopic mass of 176.131348 Da .
Synthesis Analysis
Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of these compounds can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 2-(2-Pyrrolidinoethyl)Pyridine is characterized by a pyrrolidine ring attached to a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
Pyrrolidine derivatives, like 2-(2-Pyrrolidinoethyl)Pyridine, are important heterocyclic compounds that are found in natural products and used in pharmaceuticals and chemical reagents for organic synthesis . They are known to undergo a variety of chemical reactions, including redox reactions .Aplicaciones Científicas De Investigación
Coordination Chemistry and Ligand Synthesis
2-(2-Pyrrolidinoethyl)Pyridine and its derivatives are significant in coordination chemistry. Studies have demonstrated their use in synthesizing various ligands, highlighting their role in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005). Further developments include multi-functional spin-crossover switches, emissive f-element podand centers in biomedical sensors, and the self-assembly of functional soft materials and surface structures (Halcrow, 2014).
Photocatalytic and Environmental Applications
Substituted pyridines, including 2-(2-Pyrrolidinoethyl)Pyridine, have applications in environmental science, specifically in photocatalytic degradation processes. They are used in the production of pesticides, medicinal drugs, and industrial solvents, necessitating effective removal methods due to their hazardous effects (Stapleton et al., 2010). Pyridine and its derivatives also play a role in the degradation mechanism of pyridine in drinking water, using a dielectric barrier discharge system to remove nitrogen heterocyclic compounds (Li et al., 2017).
Synthesis and Structural Studies
2-(2-Pyrrolidinoethyl)Pyridine is pivotal in the synthesis and structural studies of various compounds. For instance, its role in synthesizing pyridine-based ligands for supramolecular chemistry is significant (Schubert & Eschbaumer, 1999). Additionally, it is used as a probe in FTIR analysis for solid acid catalysts, aiding in the quantitative analysis of surface acidity (Barzetti et al., 1996).
Biochemical and Medicinal Applications
In the biochemical and medicinal sphere, 2-(2-Pyrrolidinoethyl)Pyridine derivatives have been employed as fluorescent chemosensors for Fe3+/Fe2+ sensitivity, with potential applications in living cell imaging (Maity et al., 2018). Furthermore, these derivatives show antibacterial and antifungal activity, underlining their significance in medicinal chemistry (Bhuva et al., 2015).
Catalysis and Chemical Reactions
2-(2-Pyrrolidinoethyl)Pyridine is crucial in catalysis and chemical reactions. It is involved in the C-H activation of pyridines and selective alkenylation, demonstrating broad substrate scope and high chemo-, regio-, and stereoselectivities under mild conditions (Nakao et al., 2008). It also plays a role in the synthesis of complexes with photocatalytic activities (Bachmann et al., 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-pyrrolidin-1-ylethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-7-12-11(5-1)6-10-13-8-3-4-9-13/h1-2,5,7H,3-4,6,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEFHEYEQUISKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285694 | |
| Record name | 2-[2-(Pyrrolidin-1-yl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyrrolidinoethyl)Pyridine | |
CAS RN |
6311-90-6 | |
| Record name | 2-(2-(1-Pyrrolidinyl)ethyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006311906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC42644 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42644 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[2-(Pyrrolidin-1-yl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-PYRROLIDINOETHYL)PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-(1-PYRROLIDINYL)ETHYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3BYY2SD4K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(Anilinocarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361492.png)






